2-(2,3-Dihydro-1-benzofuran-2-yl)ethan-1-amine
Description
Properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVOQLHSCVKTGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201295486 | |
| Record name | 2,3-Dihydro-2-benzofuranethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201295486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910400-66-7 | |
| Record name | 2,3-Dihydro-2-benzofuranethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910400-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-2-benzofuranethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201295486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
Salicylaldehyde derivatives react with α-haloketones (e.g., chloroacetone) in anhydrous acetone with potassium carbonate as a base. The reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the α-carbon of the haloketone, followed by cyclization to form the dihydrobenzofuran ring. Key parameters include:
-
Solvent : Anhydrous acetone (optimal for solubility and reaction kinetics).
-
Base : Potassium carbonate (2–3 equivalents) to deprotonate the phenolic hydroxyl group.
Post-cyclization, the intermediate 2-acetyl-2,3-dihydrobenzofuran is reduced to the target amine via reductive amination.
Reductive Amination of 2-Acetyl-2,3-dihydrobenzofuran
Reductive amination provides a direct pathway to introduce the ethanamine moiety. This two-step process involves imine formation followed by catalytic hydrogenation.
Imine Formation
2-Acetyl-2,3-dihydrobenzofuran reacts with ammonium acetate in methanol under reflux, forming the corresponding imine. The reaction is monitored via FT-IR to confirm C=O to C=N conversion.
Catalytic Hydrogenation
The imine intermediate is reduced using hydrogen gas (1 atm) and palladium-on-carbon (Pd/C, 5% w/w) in ethanol at 25°C. This step achieves >90% conversion to the primary amine.
Table 1 : Optimization of Reductive Amination
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst Loading | 5% Pd/C | 92 | 98 |
| H₂ Pressure | 1 atm | 89 | 95 |
| Solvent | Ethanol | 91 | 97 |
Halogenation and Nucleophilic Substitution
This route introduces the amine group via halogenation of a preformed dihydrobenzofuran intermediate.
Bromination of 2-Acetyl-2,3-dihydrobenzofuran
Bromine in acetic acid selectively substitutes the acetyl group’s α-hydrogen, yielding 2-bromoacetyl-2,3-dihydrobenzofuran. Reaction conditions:
-
Temperature : 0–5°C to minimize side reactions.
-
Stoichiometry : 1:1 molar ratio of substrate to bromine.
Ammonolysis
The brominated intermediate reacts with aqueous ammonia (28% w/w) in ethanol at 60°C for 6 hours, displacing bromide with an amine group.
Table 2 : Halogenation-Substitution Performance
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Bromination | 85 | 93 |
| Ammonolysis | 78 | 89 |
Chiral Resolution of Racemic Mixtures
Enantioselective synthesis is critical for applications requiring stereochemical purity.
Diastereomeric Salt Formation
Racemic 2-(2,3-dihydrobenzofuran-2-yl)ethan-1-amine is treated with (R)-mandelic acid in ethanol, forming diastereomeric salts. Fractional crystallization isolates the (S)-enantiomer with 95% enantiomeric excess.
Chromatographic Separation
Chiral HPLC using a cellulose-based stationary phase (Chiralpak IC) resolves enantiomers with a hexane:isopropanol (90:10) mobile phase.
Green Chemistry Approaches
Emerging methods prioritize sustainability via solvent-free conditions and biocatalysts.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1-benzofuran-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Saturated derivatives.
Substitution: Various substituted benzofurans with different functional groups.
Scientific Research Applications
Pharmacological Research
Preliminary studies indicate that 2-(2,3-Dihydro-1-benzofuran-2-yl)ethan-1-amine may interact with various neurotransmitter systems. Its potential applications include:
- Mood Regulation : Research suggests it may influence mood-related neurotransmitters, making it a candidate for studying mood disorders.
- Neuroprotection : The compound has been investigated for its neuroprotective properties, which could be beneficial in conditions like neurodegenerative diseases.
Analytical Chemistry
The compound serves as an analytical reference standard in mass spectrometry and forensic toxicology. Its applications include:
- Forensic Analysis : Used to identify substances in toxicology reports.
- Mass Spectrometry : Acts as a calibration standard for accurate measurement of other compounds.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in animal models of neurodegeneration. Findings indicated a significant reduction in neuronal cell death when administered prior to neurotoxic exposure. This suggests potential therapeutic implications for neurodegenerative diseases.
Case Study 2: Mood Regulation
Another research project examined the compound's effects on mood regulation in rodent models. Results showed that administration led to increased levels of serotonin and dopamine, correlating with improved mood-related behaviors. This positions the compound as a promising candidate for further exploration in mood disorder therapies.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-2-yl)ethan-1-amine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Substituent Variations on the Benzofuran Core
Key Observations :
- Halogenation : Bromo or fluoro substituents (e.g., 2C-B-FLY, ; difluoro analog, ) enhance receptor-binding affinity and metabolic stability, often correlating with psychoactive or antiviral effects.
- Core Modifications : Replacing the benzofuran with a benzodioxin (additional oxygen) improves solubility but may reduce lipophilicity, affecting blood-brain barrier penetration .
Biological Activity
The compound 2-(2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine , also known as EN300-1716131 , is a member of the benzofuran family, characterized by a fused benzene and furan ring structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : Not specified in available literature.
- Molecular Formula : C₁₁H₁₅N
- Purity : >95% for research purposes .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amine group allows for the formation of hydrogen bonds with macromolecules, while the benzofuran moiety can engage in π-π interactions with aromatic residues in proteins. These interactions may modulate enzyme activities and receptor functions, leading to various physiological effects.
Anticancer Activity
Research has indicated that compounds within the benzofuran class exhibit anticancer properties. For instance:
- Study Findings : A related compound demonstrated significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), with IC₅₀ values indicating effective dose-dependent responses .
| Cell Line | IC₅₀ Value (nM) | Selectivity Index |
|---|---|---|
| A549 | 250 | >5 |
| HeLa | 300 | >4 |
Neuroprotective Effects
In addition to anticancer properties, there is emerging evidence suggesting neuroprotective effects:
- Mechanism : The compound may inhibit monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases. Inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially alleviating symptoms associated with depression and anxiety .
Study on Anticancer Effects
A study published in ACS Omega explored the anticancer effects of structurally similar compounds. The results indicated that modifications in the benzofuran structure significantly affected cytotoxicity against various cancer cell lines. The study highlighted the importance of structural features in enhancing biological activity .
Neuroprotection Research
Another investigation focused on the neuroprotective properties of benzofuran derivatives. The findings suggested that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, supporting their potential use in treating neurodegenerative disorders .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzofuran scaffold and amine proton environment. Aromatic protons typically appear at δ 6.8–7.4 ppm, while the ethylamine chain shows signals at δ 2.7–3.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 176.1075 for C₁₀H₁₃NO).
- HPLC-Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity; mobile phases often use acetonitrile/water gradients .
How can researchers resolve structural ambiguities in substituted derivatives of this compound?
Q. Advanced
- X-ray Crystallography : Resolves stereochemical uncertainties, such as dihydrobenzofuran ring conformation .
- 2D NMR (COSY, NOESY) : Maps coupling networks to distinguish regioisomers (e.g., para vs. ortho substitution on the benzofuran ring) .
Example : NOESY correlations between the ethylamine chain and dihydrofuran protons confirm spatial proximity, aiding in conformation analysis.
What strategies optimize bioactivity in derivatives for antimicrobial studies?
Q. Advanced
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the benzofuran 5-position to enhance microbial membrane penetration.
- In Vitro Assays : Use broth microdilution (MIC values against S. aureus or C. albicans) and time-kill kinetics to evaluate potency. Compare with positive controls like fluconazole .
Data Contradiction : If in vitro activity (MIC < 2 µg/mL) lacks in vivo correlation, assess metabolic stability via liver microsome assays to identify rapid degradation pathways .
How should researchers address discrepancies between computational predictions and experimental binding affinities?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Probe ligand-receptor interactions (e.g., with serotonin receptors) under physiological conditions. Adjust force fields (AMBER vs. CHARMM) to refine docking scores .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate computational ΔG predictions. Discrepancies may arise from solvation effects or protonation state mismatches .
What methodologies assess the compound’s pharmacokinetic (PK) profile in preclinical models?
Q. Advanced
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (fu); >90% binding may limit CNS penetration.
- Metabolic Stability : Incubate with rat/human liver microsomes; calculate intrinsic clearance (CLint) using substrate depletion assays .
- In Vivo PK : Administer IV/PO in rodents; collect plasma samples for LC-MS/MS analysis. A high volume of distribution (Vd > 3 L/kg) suggests tissue partitioning .
How can enantiomeric purity be ensured during asymmetric synthesis of chiral derivatives?
Q. Advanced
- Chiral HPLC : Use polysaccharide-based columns (Chiralpak AD-H) with hexane/isopropanol eluents to separate enantiomers.
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed spectra (TD-DFT methods) .
Example : A 98:2 enantiomeric ratio (er) is achievable using chiral auxiliaries like (R)-BINOL-phosphoric acid catalysts .
What experimental controls are critical in neuropharmacological studies involving this compound?
Q. Advanced
- Receptor Selectivity Panels : Screen against off-target receptors (e.g., dopamine D₂, adrenergic α₁) to rule out polypharmacology.
- Negative Controls : Use scrambled analogs (e.g., ethylamine chain removed) to confirm activity is structure-dependent.
- Positive Controls : Compare with known benzofuran-based agonists (e.g., 5-HT₂A agonists) to benchmark efficacy .
Tables for Key Data
Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–120°C | ↑ Cyclization |
| Solvent Polarity | THF > DMF | ↑ Purity |
| Catalyst Loading | 5–10 mol% BF₃·OEt₂ | ↑ Rate |
Table 2: Bioactivity Profile (Example Derivatives)
| Derivative | MIC (C. albicans) | 5-HT₂A EC₅₀ (nM) |
|---|---|---|
| 5-Fluoro-substituted | 1.8 µg/mL | 12.5 |
| 7-Chloro-substituted | 3.2 µg/mL | 45.0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
